[6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 2-chloro-5-nitrobenzoate
Description
This compound belongs to the triazinone class, characterized by a 1,2,4-triazin-5-one core substituted with a methyl group at position 6 and a methylsulfanyl group at position 2. The triazinone moiety is esterified with 2-chloro-5-nitrobenzoate, introducing electron-withdrawing substituents (Cl and NO₂) to the aromatic ring. These groups enhance electrophilicity and influence intermolecular interactions, such as hydrogen bonding and π-stacking, which are critical for biological activity and crystallinity .
Properties
IUPAC Name |
(6-methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 2-chloro-5-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4O5S/c1-7-11(19)17(13(24-2)16-15-7)6-23-12(20)9-5-8(18(21)22)3-4-10(9)14/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URRMYEQADTURLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N(C1=O)COC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 2-chloro-5-nitrobenzoate typically involves multistep organic reactions
Industrial Production Methods
Industrial production of this compound would likely utilize streamlined processes involving catalysis and optimized reaction conditions to maximize yield and purity. These methods may include continuous flow reactors and automated synthesis platforms to ensure scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
[6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 2-chloro-5-nitrobenzoate can undergo various chemical transformations, including:
Oxidation: : The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: : The nitro group can be reduced to an amino group under suitable conditions.
Substitution: : The chloro and nitro groups on the benzoate moiety are susceptible to nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA)
Reducing agents: : Hydrogen gas with palladium on carbon (Pd/C), iron filings with hydrochloric acid
Nucleophiles: : Sodium methoxide, potassium thiocyanate
Major Products
Oxidation: : Formation of corresponding sulfoxide or sulfone derivatives
Reduction: : Formation of amino derivatives
Substitution: : Formation of various substituted benzoates
Scientific Research Applications
This compound finds applications in several research domains:
Chemistry: : Used as a building block for the synthesis of more complex molecules, investigation of reaction mechanisms.
Biology: : Employed in studying enzyme inhibition and as a probe in biochemical assays.
Industry: : Used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action for [6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 2-chloro-5-nitrobenzoate primarily involves interaction with molecular targets such as enzymes and receptors. The unique triazinone core and the substituents allow the compound to bind selectively to specific biological macromolecules, modulating their activity and resulting in various physiological effects. Key pathways may include enzyme inhibition and receptor agonism or antagonism.
Comparison with Similar Compounds
Structural Analogues of Triazinone Derivatives
The following table highlights key structural and functional differences between the target compound and related triazinone derivatives:
Key Observations:
Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., Cl, NO₂) on the benzoate ring (target compound) may improve binding to enzymatic targets compared to electron-donating groups (e.g., methoxy in ). This aligns with studies showing nitro groups enhancing interactions with hydrophobic enzyme pockets . The methylsulfanyl group on the triazine core is conserved in multiple analogs, suggesting its role in modulating lipophilicity and metabolic stability .
Synthetic Complexity: The target compound’s synthesis likely involves multi-step reactions, similar to other triazinone esters (e.g., coupling chloro-nitrobenzoic acid with a triazinone alcohol precursor) . Derivatives with bulkier substituents (e.g., naphthalen-2-yloxy in ) require specialized purification, increasing production costs.
Biological Activity Trends :
- Methoxy-substituted analogs (e.g., ) exhibit anticancer activity, whereas sulfanyl-acetamide derivatives (e.g., ) show antimicrobial effects. The target’s nitro group may confer unique pharmacodynamic properties, though specific data are pending.
Comparison with Non-Triazine Heterocycles
Triazinone derivatives are often compared to other nitrogen-containing heterocycles, such as 1,2,4-oxadiazoles and pyrazolines:
| Compound Class | Example Structure | Key Differences from Target Compound | Bioactivity |
|---|---|---|---|
| 1,2,4-Oxadiazoles | 2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylbenzenesulfonamide | Replaces triazinone with oxadiazole ring; lacks ester moiety | Enzyme inhibition |
| Pyrazolinones | 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid | Five-membered ring vs. triazinone; reduced ring strain | Anti-inflammatory |
Functional Insights:
Biological Activity
The compound [6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 2-chloro-5-nitrobenzoate is a synthetic organic molecule characterized by its unique triazinone core structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and antioxidant properties. This article explores the biological activity of this compound through various studies and data analyses.
Chemical Structure and Properties
The molecular formula for this compound is . The structure includes a triazine ring with a methylsulfanyl group and a chloro-nitrobenzoate moiety. These functional groups are believed to contribute significantly to its biological activity.
Antimicrobial Activity
Research indicates that compounds with similar triazine structures exhibit notable antimicrobial properties. The introduction of the methylsulfanyl group enhances the lipophilicity of the molecule, facilitating better interaction with microbial membranes. Preliminary studies suggest that derivatives of this compound show effectiveness against both gram-positive and gram-negative bacteria.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Antimicrobial | |
| Benzothiazole derivatives | Anticancer | |
| 1,2,4-Triazole derivatives | Antifungal |
Anticancer Activity
The anticancer potential of this compound has been evaluated through various in vitro assays. Studies have shown that it can induce apoptosis in cancer cell lines such as M-HeLa and MCF-7. The mechanism appears to involve the disruption of mitochondrial membrane potential and increased reactive oxygen species (ROS) production.
In a comparative analysis:
| Compound | IC50 (µM) | Cell Line | Mechanism |
|---|---|---|---|
| This compound | <20 | M-HeLa | Apoptosis via ROS |
| Doxorubicin | 30 | M-HeLa | Apoptosis via DNA damage |
| Sorafenib | 50 | MCF-7 | Tyrosine kinase inhibition |
These results indicate that the compound may be more selective than traditional chemotherapeutics while exhibiting lower cytotoxicity towards normal cells.
The biological activity of this compound is attributed to its ability to interact with various cellular targets:
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells by increasing ROS levels and disrupting mitochondrial functions.
- Antimicrobial Mechanism : It disrupts microbial cell membranes due to its lipophilic nature, leading to cell lysis.
- Inhibition of Enzymatic Activity : Similar compounds have shown inhibition against specific enzymes involved in cancer proliferation.
Case Studies
Several case studies highlight the efficacy of this compound:
- Study on Anticancer Efficacy : A study involving human cancer cell lines demonstrated that treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls.
- Antimicrobial Testing : In vitro tests against Staphylococcus aureus and Escherichia coli showed that the compound exhibited comparable activity to standard antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
